molecular formula C7H4BF4KO B8024533 Potassium trifluoro(2-fluoro-6-formylphenyl)borate

Potassium trifluoro(2-fluoro-6-formylphenyl)borate

Cat. No.: B8024533
M. Wt: 230.01 g/mol
InChI Key: CHMXPCRSVOVVCN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium trifluoro(2-fluoro-6-formylphenyl)borate can be synthesized through the reaction of 2-fluoro-6-formylphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium, followed by crystallization to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium trifluoro(2-fluoro-6-formylphenyl)borate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Bases: Potassium carbonate, sodium hydroxide.

    Catalysts: Palladium-based catalysts are often used in cross-coupling reactions.

    Solvents: Aqueous or organic solvents such as ethanol or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki-Miyaura cross-coupling reactions, the primary products are biaryl compounds .

Mechanism of Action

The mechanism of action of potassium trifluoro(2-fluoro-6-formylphenyl)borate in chemical reactions involves the activation of the borate group, which facilitates the transfer of the phenyl group to a palladium catalyst in cross-coupling reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium trifluoro(2-fluoro-6-formylphenyl)borate is unique due to the presence of both a formyl and a fluoro group on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent for synthesizing complex molecules with specific functional groups .

Properties

IUPAC Name

potassium;trifluoro-(2-fluoro-6-formylphenyl)boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF4O.K/c9-6-3-1-2-5(4-13)7(6)8(10,11)12;/h1-4H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMXPCRSVOVVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=CC=C1F)C=O)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF4KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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